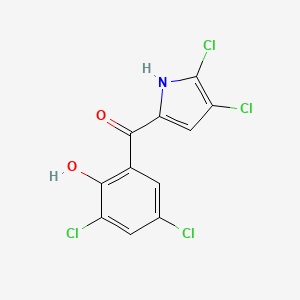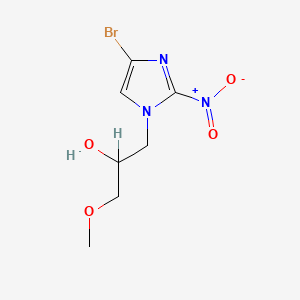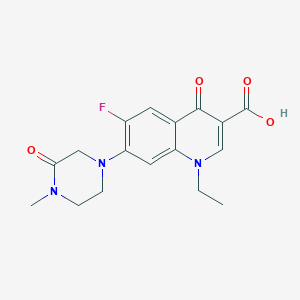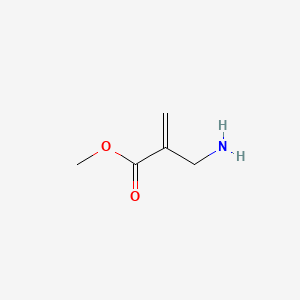![molecular formula C14H14N4O3 B1207385 1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide is a piperidinecarboxamide.
Aplicaciones Científicas De Investigación
PET Imaging of Microglia
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide has been utilized in the development of PET radiotracers for imaging microglia, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This compound, referenced as [11C]CPPC, is significant for studying neuroinflammation, which is a key feature in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. Its use allows noninvasive imaging of reactive microglia and disease-associated microglia, enhancing our understanding of neuroinflammation and aiding the development of new therapeutics targeting CSF1R (Horti et al., 2019).
Synthesis of Heterocycles
The compound has been involved in the synthesis of various N,S-containing heterocycles, which are crucial in medicinal chemistry. For example, Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate reacts with primary amines and formaldehyde to form tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the versatility of the compound in synthetic chemistry (Dotsenko et al., 2012).
Muscarinic Receptor Agonists
The synthesis of furanyl and oxazolyl N-substituted piperidine and imidazoline salts as potential agonists of M1 muscarinic receptors has been explored using related chemical structures. These compounds play a significant role in the development of drugs targeting the central nervous system (Aguado et al., 2007).
PET Imaging of Colony-Stimulating Factor 1 Receptor
Similar to the first application, this compound has been used in the synthesis of a fluorine-18-labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R). This advancement is particularly crucial in understanding neuroinflammation in neurodegenerative diseases like Alzheimer's (Lee et al., 2022).
Propiedades
Nombre del producto |
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide |
|---|---|
Fórmula molecular |
C14H14N4O3 |
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c15-8-10-14(18-5-3-9(4-6-18)12(16)19)21-13(17-10)11-2-1-7-20-11/h1-2,7,9H,3-6H2,(H2,16,19) |
Clave InChI |
GIAVKNUIFAOEHQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)C#N |
SMILES canónico |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)
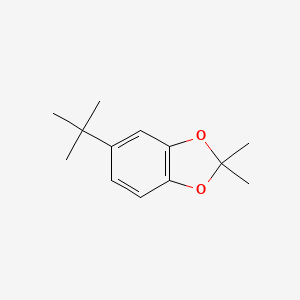
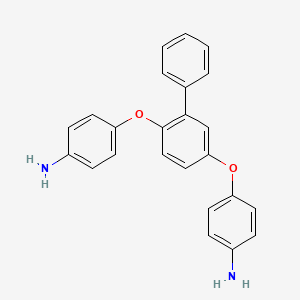

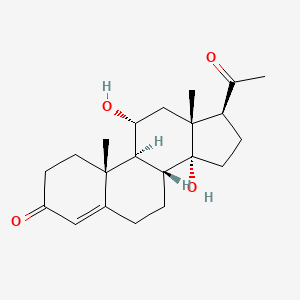
![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)

![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)
